BenchChemオンラインストアへようこそ!

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Fragment-based drug discovery Physicochemical property space Ligand efficiency

This building block uniquely combines a rigid 8-azabicyclo[3.2.1]octane (nortropane) core with a cereblon (CRBN)-recruiting succinimide moiety. The constrained bicyclic structure reduces conformational flexibility compared to PEG linkers, enhancing ternary complex formation and target degradation efficiency. The N-ethyl urea terminus provides a conjugation handle for PROTAC library assembly. Verify exact chemical identity to avoid inactive analogs, as minor substitutions (e.g., phenylsulfonyl for succinimidyl) can redirect activity from CRBN engagement to ELOVL6 inhibition. Ideal for fragment-based drug discovery and targeted protein degradation campaigns. In stock for immediate shipment; bulk custom synthesis available.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 1903550-71-9
Cat. No. B2795957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS1903550-71-9
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESCCNC(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O
InChIInChI=1S/C14H21N3O3/c1-2-15-14(20)16-9-3-4-10(16)8-11(7-9)17-12(18)5-6-13(17)19/h9-11H,2-8H2,1H3,(H,15,20)
InChIKeyYHDFXGYVWCXTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1903550-71-9): Procurement-Relevant Chemical Identity and Structural Class


3-(2,5-Dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1903550-71-9) is a synthetic heterocyclic building block that integrates a rigid 8-azabicyclo[3.2.1]octane (nortropane) core with a 2,5-dioxopyrrolidin-1-yl (succinimide) substituent at the 3-position and an N-ethyl urea terminus. This scaffold is a member of the broader 8-azabicyclo[3.2.1]octane-8-carboxamide class, which has been extensively patented for diverse therapeutic applications including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, mu-opioid receptor antagonism, and monoamine transporter modulation [1]. The succinimide moiety is a recognized pharmacophore in cereblon (CRBN) E3 ligase ligands used for targeted protein degradation (PROTAC) design, lending the compound potential utility as a rigid linker or functionalized intermediate in bifunctional degrader synthesis [2]. Physical identity is confirmed by molecular formula C₁₄H₂₁N₃O₃ and molecular weight 279.34 g·mol⁻¹ .

Why Generic Substitution Is Inadvisable for 3-(2,5-Dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1903550-71-9)


Direct substitution of 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide by seemingly similar 8-azabicyclo[3.2.1]octane-8-carboxamide derivatives carries substantial risk of functional failure because small structural perturbations at the N-acyl substituent, the 3-position exocyclic group, or the urea N-alkyl chain produce profound shifts in target engagement profiles. For instance, replacing the 2,5-dioxopyrrolidin-1-yl group with a phenylsulfonyl moiety converts the compound from a potential cereblon-recruiting scaffold into an ELOVL6 inhibitor (IC₅₀ = 30–32 nM), while exchanging the N-ethyl urea for an N-aryl carboxamide redirects selectivity toward PLK4 kinase or dopamine/serotonin transporters [1][2]. Because cross-target activity is exquisitely sensitive to these structural features, generic substitution without rigorous head-to-head biological profiling can compromise both potency and target specificity, making supplier verification of exact chemical identity essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(2,5-Dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1903550-71-9) Versus Closest Analogs


Molecular Weight and Heavy Atom Count as Determinants of Fragment-Like Character vs. Lead-Like 3-Phenylsulfonyl Analogs

The target compound has a molecular weight of 279.34 g·mol⁻¹ and heavy atom count of 20, placing it within fragment-like chemical space (MW < 300, heavy atoms ≤ 22). In contrast, the structurally related 3-phenylsulfonyl analog, N-(4-isopropylphenyl)-3-endo-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CHEMBL550828), has a molecular weight of approximately 426.5 g·mol⁻¹ and heavy atom count of 30, positioning it firmly in lead-like space [1]. This 34% reduction in molecular weight affords the target compound superior ligand efficiency potential per unit of molecular size, which is a critical advantage in fragment-based screening campaigns where low MW starting points are preferred for subsequent optimization.

Fragment-based drug discovery Physicochemical property space Ligand efficiency

3-Position Succinimide vs. Phenylsulfonyl Substitution Diverts Target Engagement from ELOVL6 Inhibition to Cereblon E3 Ligase Recruitment Potential

The 2,5-dioxopyrrolidin-1-yl (succinimide) group at the 3-position is a recognized substructure present in cereblon (CRBN) E3 ligase ligands used to recruit the ubiquitin-proteasome system for targeted protein degradation [1]. In contrast, 3-endo-(phenylsulfonyl)-substituted 8-azabicyclo[3.2.1]octane-8-carboxamides (e.g., CHEMBL549545 and CHEMBL550828) exhibit potent inhibition of ELOVL6 (IC₅₀ = 30–32 nM), a long-chain fatty acid elongase unrelated to the ubiquitin-proteasome pathway [2]. This functional divergence—CRBN-recruiting degrader intermediate vs. ELOVL6 inhibitor—demonstrates that the chemical identity of the 3-position substituent fundamentally determines the biological target engagement pathway. The succinimide-bearing target compound is thus mechanistically and functionally non-interchangeable with the phenylsulfonyl-bearing comparator series.

Targeted protein degradation PROTAC linker chemistry E3 ligase recruitment

N-Ethyl Urea vs. N-Aryl Carboxamide Terminus Dictates Application Scope: PROTAC Intermediate vs. PLK4 Kinase Inhibitor Lead

The N-ethyl urea terminus of the target compound provides a solvent-exposed, non-aromatic handle suitable for further derivatization via linker conjugation in bifunctional degrader molecules. Replacing this N-ethyl urea with an N-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)carboxamide terminus, as exemplified by the PLK4 inhibitor co-crystallized in PDB entry 9Y9B, converts the scaffold into a potent kinase inhibitor with defined ATP-competitive binding mode [1]. The protein co-crystal structure confirms that the pyrazolyl-carboxamide terminus makes critical hinge-region hydrogen bonds with the PLK4 kinase domain that the N-ethyl urea cannot recapitulate. These structural data demonstrate that the N-substituent is not a passive solubilizing group but an active determinant of target binding, making the N-ethyl urea variant uniquely suited as a proteolysis-targeting chimera (PROTAC) intermediate rather than a direct kinase inhibitor.

PROTAC linker design Kinase inhibitor SAR Scaffold repurposing

Rigid Bicyclic Nortropane Core Provides Defined Vector Geometry vs. Flexible Piperidine or Pyrrolidine Linkers in PROTAC Design

The 8-azabicyclo[3.2.1]octane scaffold constrains the relative orientation of the 3-position succinimide (CRBN ligand proxy) and the N-ethyl urea (conjugation point) into a fixed exo/endo geometry with a bridgehead-defined dihedral angle. In contrast, commonly used flexible alkyl or polyethylene glycol (PEG) linkers (e.g., Mal-PEG2-NHS, Propargyl-PEG7-NHS) sample multiple conformations, which can reduce the effective molarity of the E3 ligase–target protein ternary complex and impair degradation efficiency . The rigid nortropane core eliminates this conformational entropy penalty, potentially increasing the probability of productive ternary complex formation. This property is directly analogous to the established use of diazabicyclo[3.2.1]octane linkers in thalidomide-based PROTAC conjugates [1].

PROTAC linker rigidity Ternary complex formation Chemical space exploration

High-Value Application Scenarios for 3-(2,5-Dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1903550-71-9)


Rigid CRBN-Recruiting Intermediate for PROTAC Library Synthesis

The succinimide moiety of this compound aligns with the glutarimide pharmacophore required for cereblon (CRBN) E3 ligase engagement, making it a potentially suitable rigid intermediate for assembling focused PROTAC libraries. In this application, the N-ethyl urea terminus serves as a functional handle for conjugation to target-protein ligands via amide, urea, or carbamate linkages. The constrained bicyclic core distinguishes it from flexible PEG linkers by reducing conformational flexibility, which may enhance ternary complex formation and target degradation efficiency [1]. This scenario is directly supported by the established use of related azabicyclo[3.2.1]octane scaffolds in CRBN-recruiting PROTAC conjugates [2].

Fragment-Based Screening of E3 Ligase Binders

With a molecular weight of 279.34 g·mol⁻¹ and 20 heavy atoms, this compound falls squarely within fragment-like chemical space (MW < 300, heavy atoms ≤ 22) and is therefore suitable as a starting point for fragment-based drug discovery (FBDD) campaigns targeting cereblon or other E3 ligases. Its low molecular complexity relative to lead-like 3-phenylsulfonyl analogs (MW ≈ 426 g·mol⁻¹) affords higher ligand efficiency and greater room for subsequent chemical optimization, a critical advantage in fragment-to-lead development [1].

Chemical Probe Synthesis for Ubiquitin-Proteasome Pathway Investigation

The compound can be elaborated into bifunctional chemical probes that recruit CRBN to endogenously tagged or untagged target proteins for ubiquitination and proteasomal degradation. This application leverages the succinimide group as a CRBN-binding anchor while the N-ethyl urea is derivatized to attach a target-recognition element. Such probes are essential for chemical biology studies aimed at validating novel degradation targets and understanding ubiquitin-proteasome pathway dynamics in cellular models [1].

Building Block for 11β-HSD1 Modulator Optimization

The 8-azabicyclo[3.2.1]octane-8-carboxamide scaffold is a privileged chemotype in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor patents [1]. The target compound, with its unique 3-succinimidyl substitution pattern, provides an underexplored vector for structure-activity relationship (SAR) expansion within this therapeutic class. It can be used as a starting material for synthesizing novel 11β-HSD1 modulator candidates that explore previously uncharted substituent space at the 3-position, potentially addressing selectivity challenges observed with earlier 3-amino or 3-alkoxy derivatives.

Quote Request

Request a Quote for 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.